molecular formula C15H24N2O B14785233 [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol

[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol

Katalognummer: B14785233
Molekulargewicht: 248.36 g/mol
InChI-Schlüssel: HKZHHVUCXVYLNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, an aminoethyl group, and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Addition of the Aminoethyl Group: The aminoethyl group can be added through a reductive amination reaction involving ethylenediamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products

    Oxidation: The major product is [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]carboxylic acid.

    Reduction: The major product is [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]amine.

    Substitution: The major products depend on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with target molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [4-(2-Aminoethyl)-1-phenyl-4-piperidyl]methanol
  • [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]ethanol
  • [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]propane

Uniqueness

[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the aminoethyl and benzyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C15H24N2O

Molekulargewicht

248.36 g/mol

IUPAC-Name

[4-(2-aminoethyl)-1-benzylpiperidin-4-yl]methanol

InChI

InChI=1S/C15H24N2O/c16-9-6-15(13-18)7-10-17(11-8-15)12-14-4-2-1-3-5-14/h1-5,18H,6-13,16H2

InChI-Schlüssel

HKZHHVUCXVYLNJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(CCN)CO)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.